molecular formula C23H27NO3S B2880378 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one CAS No. 1706334-07-7

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one

Cat. No. B2880378
CAS RN: 1706334-07-7
M. Wt: 397.53
InChI Key: STTLSERVJYVBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one is a useful research compound. Its molecular formula is C23H27NO3S and its molecular weight is 397.53. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 1,3-Dipolar Cycloadditions : This study discusses the stereo- and regiochemistry of 1,3-dipolar cycloadditions to unsymmetrical bicyclic olefins, demonstrating specific cycloaddition patterns and stereo-selectivity relevant to the synthesis and functionalization of complex bicyclic structures similar to the compound (Taniguchi et al., 1978).

  • Crystal Structure Characterization : This research provided insights into the crystal structure of a related compound, shedding light on its molecular conformation and potential reactivity (Yang et al., 2008).

Medicinal Chemistry Applications

  • Substance P (NK1) Receptor Antagonism : A study described a potent nonpeptide antagonist of the substance P (NK1) receptor, showcasing the therapeutic potential of structurally related compounds in targeting receptor-mediated pathways (Snider et al., 1991).

  • Antimuscarinic Agent : Research on a highly potent antimuscarinic agent, 6-methyl-6-azabicyclo[3.2.1]octan-3 alpha-ol 2,2-diphenylpropionate, highlighted its significant potency compared to atropine, indicating the potential of structurally similar compounds in medicinal chemistry applications (Carroll et al., 1987).

Antiprotozoal Activity

  • Trypanosoma Brucei and Plasmodium Falciparum : A study on the synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 highlighted the potential of such compounds in developing antiprotozoal agents (Seebacher et al., 2005).

properties

IUPAC Name

1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3S/c1-28(26,27)21-14-19-12-13-20(15-21)24(19)23(25)16-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-22H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTLSERVJYVBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.